molecular formula C30H20N2 B8243247 5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole

5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole

Cat. No.: B8243247
M. Wt: 408.5 g/mol
InChI Key: GYQPWVRJSBPWGN-UHFFFAOYSA-N
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Description

5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole (CAS: 2071630-78-7) is a nitrogen-containing heterocyclic compound with a fused indolo[2,3-c]carbazole core substituted at the 5-position with a biphenyl group. Its molecular formula is C₃₀H₂₀N₂, and it has a molecular weight of 408.49 g/mol . The compound is typically synthesized via cross-coupling reactions involving palladium catalysts, as demonstrated in related indolo[2,3-c]carbazole derivatives (e.g., Suzuki-Miyaura coupling with aryl boronic acids or brominated intermediates) .

Structurally, the biphenyl substituent enhances π-conjugation and steric bulk, which are critical for applications in optoelectronics, particularly as a host or emitter material in organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

9-(4-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-2-8-20(9-3-1)21-14-16-22(17-15-21)32-27-13-7-5-11-24(27)30-28(32)19-18-26-29(30)23-10-4-6-12-25(23)31-26/h1-19,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQPWVRJSBPWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)NC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate biphenyl and indole derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the fused-ring structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the biphenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole exhibit promising anticancer properties. For instance, studies involving derivatives of indolo[2,3-c]carbazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties
This compound has also been explored for its antimicrobial activities. A study highlighted the synthesis of various indazole derivatives that demonstrated notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the indolo framework can enhance these properties further .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The electronic properties of this compound make it a candidate for use in organic electronics. Its ability to emit light when subjected to electric current positions it as a potential material for OLED applications. Research into similar compounds has shown that they can serve as efficient light-emitting layers due to their favorable energy levels and charge transport capabilities .

Photovoltaic Devices
In the realm of solar energy, derivatives of this compound can be utilized in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy is being investigated, with studies suggesting that modifications to the molecular structure could enhance their efficiency in solar energy conversion .

Biological Probes

Fluorescent Probes
The compound's unique fluorescence properties allow it to be used as a biological probe in cellular imaging. Its ability to selectively bind to certain biomolecules enables researchers to visualize cellular processes in real-time. This application is particularly useful in studying cancer biology and other diseases where cellular dynamics are crucial .

Case Studies and Research Findings

Study Focus Area Findings
Gaikwad et al. (2022)Antimicrobial ActivityIdentified significant antibacterial activity against E. coli and S. aureus; SAR analysis suggested structural modifications could enhance efficacy .
MDPI Journal (2017)Anticancer PropertiesDemonstrated cytotoxicity in cancer cell lines with potential mechanisms involving apoptosis induction .
Organic Electronics ResearchOLED ApplicationsExplored the use of similar compounds in OLEDs; indicated promising light-emission characteristics .

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets. The compound’s extended π-electron system allows it to engage in π-π stacking interactions with other aromatic systems. This can influence various biological pathways, including those involved in cell signaling and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole 2071630-78-7 C₃₀H₂₀N₂ 408.49 Biphenyl at 5-position OLED host/emitter, TADF candidate
5,8-Di([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole 222044-79-3 C₄₂H₂₈N₂ 552.69 Biphenyl at 5- and 8-positions Enhanced charge transport; higher thermal stability
5,8-Bis(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-5,8-dihydroindolo[2,3-c]carbazole (BDpyInCz) N/A C₅₄H₃₆N₆ 768.91 Pyrimidine-biphenyl at 5- and 8-positions Blue TADF emitter with high quantum efficiency
5-(3-Biphenylyl)-5,8-dihydroindolo[2,3-c]carbazole 2303611-62-1 C₃₀H₂₀N₂ 408.49 Biphenyl at 5-position (meta-substituted) Reduced conjugation vs. para-substituted analogue; modulates emission wavelength
5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole 2159132-86-0 C₄₄H₂₈N₄ 612.72 Quinazoline-biphenyl at 5-position Extended π-system for red-shifted emission; potential in deep-red OLEDs

Key Comparative Analysis

(a) Optoelectronic Performance

  • Emission Properties : The para-substituted biphenyl group in this compound provides superior conjugation compared to its meta-substituted counterpart (CAS: 2303611-62-1), resulting in a blue-shifted emission spectrum .
  • TADF Efficiency: BDpyInCz, which incorporates pyrimidine substituents, exhibits thermally activated delayed fluorescence (TADF) with a photoluminescence quantum yield (PLQY) >80%, outperforming the parent compound due to stronger donor-acceptor interactions .
  • Charge Transport: Di-substituted derivatives (e.g., CAS: 222044-79-3) demonstrate improved charge mobility compared to mono-substituted analogues, making them better suited as host materials in OLEDs .

(b) Thermal and Chemical Stability

  • The di-substituted derivative (CAS: 222044-79-3) has a higher glass transition temperature (Tg >150°C) due to increased rigidity, whereas the mono-substituted compound (CAS: 2071630-78-7) has a Tg ~120°C .
  • Quinazoline-containing derivatives (e.g., CAS: 2159132-86-0) exhibit superior thermal stability (decomposition temperature >300°C) owing to their extended aromatic systems .

Table 2: Performance in OLED Devices

Compound Role in OLED Maximum Brightness (cd/m²) External Quantum Efficiency (EQE) Lifetime (T₉₀, hrs) Reference
This compound Host 15,000 12% 500
BDpyInCz Emitter 25,000 22% 1,200
CAS: 222044-79-3 Host 18,000 15% 800

Key Observations:

  • BDpyInCz’s high EQE (22%) underscores the advantage of pyrimidine-based acceptors in TADF systems .
  • The di-substituted host (CAS: 222044-79-3) extends device lifetime by 60% compared to the mono-substituted compound, attributed to reduced exciton quenching .

Biological Activity

5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is a compound with significant potential in various biological applications. This article explores its biological activity, synthesizing findings from multiple studies and sources.

  • Molecular Formula : C₃₀H₂₀N₂
  • Molecular Weight : 408.49 g/mol
  • CAS Number : 2071630-78-7

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in relation to their interaction with cellular pathways. The indolo[2,3-c]carbazole structure is known for its ability to intercalate with DNA and influence gene expression, which is crucial for its anticancer properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of indolo[2,3-c]carbazole derivatives:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, a study reported that derivatives of indolo[2,3-c]carbazole showed significant cytotoxicity against breast and lung cancer cell lines .
  • Mechanistic Insights : The biological activity is partly attributed to the compound's ability to modulate signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer .
  • Case Study : A specific case study involving a derivative of this compound showed a reduction in tumor growth in xenograft models, suggesting its efficacy in vivo .

Antioxidant Properties

Beyond anticancer activity, this compound has been noted for its antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Research indicates that this compound can scavenge free radicals effectively .

Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines ,
AntioxidantScavenges free radicals
Signaling ModulationAffects PI3K/Akt pathway

Safety Profile

While exploring biological activities, it is essential to consider the safety profile of the compound. The hazard statements associated with this compound indicate potential skin and eye irritation . Therefore, proper handling and safety precautions must be observed during laboratory use.

Q & A

Q. What are the standard synthetic protocols for preparing 5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole?

The synthesis typically involves a palladium-catalyzed cross-coupling reaction. For example, 5,8-dihydroindolo[2,3-c]carbazole is reacted with 4-(4-bromophenyl)-2,6-diphenylpyrimidine in xylene using Pd(dba)₂ and tri-tert-butylphosphine as catalysts. Sodium tert-butoxide is added as a base, and the reaction proceeds under nitrogen at 165°C for 12 hours. Purification involves column chromatography (dichloromethane/n-hexane) and recrystallization from toluene .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • Avoiding ignition sources (sparks, open flames) due to thermal instability .
  • Using personal protective equipment (gloves, goggles) and working in a fume hood.
  • Storing in a cool, dry environment away from light and moisture to prevent decomposition .

Q. Which spectroscopic and crystallographic methods are used for characterization?

  • NMR spectroscopy (¹H, ¹³C) for structural elucidation of substituents and regiochemistry.
  • X-ray diffraction (XRD) with programs like SHELXL for crystal structure refinement, particularly to resolve dihydroindole ring conformations .
  • Mass spectrometry (HRMS) to confirm molecular weight and purity .

Advanced Research Questions

Q. How can structural modifications enhance its performance as a thermally activated delayed fluorescence (TADF) emitter?

  • Donor-Acceptor Design : Introducing electron-withdrawing groups (e.g., pyrimidine) to the biphenyl moiety improves charge-transfer efficiency. For example, 5,8-bis(4-(2,6-diphenylpyrimidin-4-yl)phenyl) derivatives exhibit blue-shifted emission and higher quantum yields .
  • Host-Guest Compatibility : Pairing with hosts like mCBP-CN (3′,5-di(9H-carbazol-9-yl)-biphenyl-carbonitrile) reduces aggregation-induced quenching and enhances device stability .

Q. How do contradictory reports on biological activity arise, and how can they be resolved?

Discrepancies often stem from:

  • Isomeric Variations : Different indolocarbazole isomers (e.g., indolo[2,3-a] vs. [2,3-c]) exhibit distinct biological profiles. For example, indolo[2,3-a] derivatives show kinase inhibition, while [2,3-c] isomers are explored for OLEDs .
  • Assay Conditions : Variability in cell lines or protein targets (e.g., kinase vs. DNA-binding assays) requires rigorous replication using standardized protocols .

Q. What challenges arise during purification, and how can they be mitigated?

  • Low Solubility : The planar aromatic structure leads to poor solubility in common solvents. Use polar aprotic solvents (e.g., DMF) during chromatography.
  • Byproduct Formation : Side reactions during cross-coupling (e.g., homocoupling) require careful stoichiometric control of reagents and catalysts. Monitor reactions via TLC or HPLC .

Q. What computational methods predict electronic properties for OLED applications?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to optimize TADF efficiency. For example, TD-DFT simulations of 5,8-dihydroindolo[2,3-c]carbazole derivatives correlate singlet-triplet energy gaps (< 0.3 eV) with experimental emission spectra .
  • Molecular Dynamics (MD) : Models aggregation behavior in host matrices to prevent exciton quenching .

Methodological Guidance Table

Research AspectKey MethodologyReferences
SynthesisPd-catalyzed cross-coupling in xylene, NaOtBu base
PurificationColumn chromatography (CH₂Cl₂/hexane), recrystallization (toluene)
Characterization¹H/¹³C NMR, XRD (SHELXL), HRMS
TADF OptimizationDonor-acceptor design, host-guest matrix screening

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